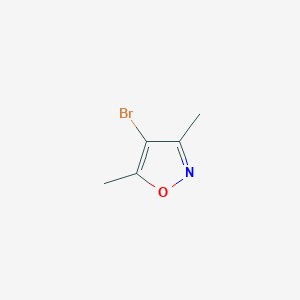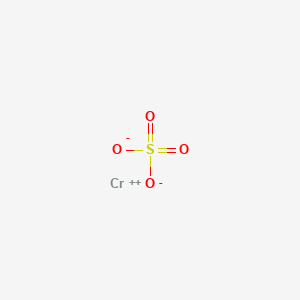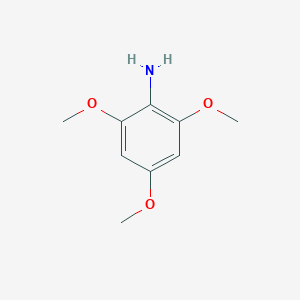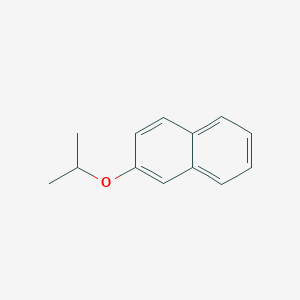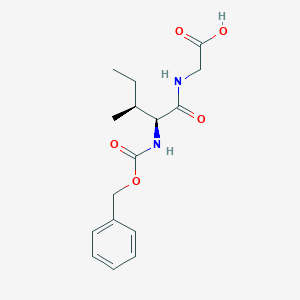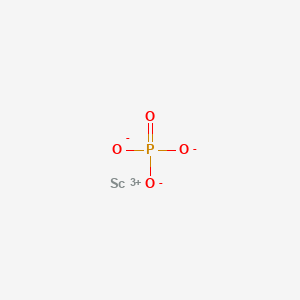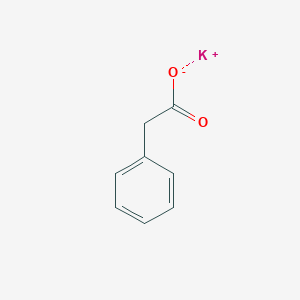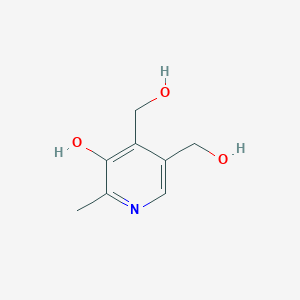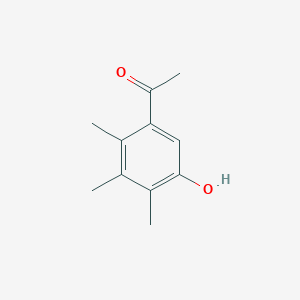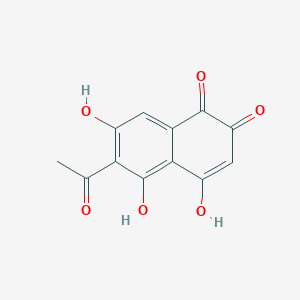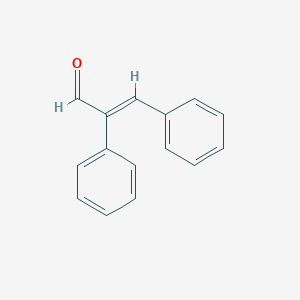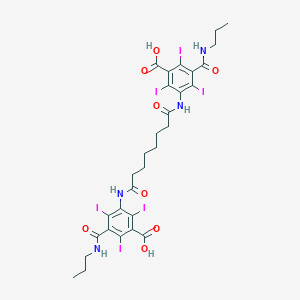
2,3-diphenyl-1H-pyrazol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-diphenyl-1H-pyrazol-5-one (DPP) is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug development. DPP is a pyrazolone derivative and is known for its diverse biological activities.
Mechanism Of Action
The mechanism of action of 2,3-diphenyl-1H-pyrazol-5-one is not fully understood. However, it has been suggested that 2,3-diphenyl-1H-pyrazol-5-one exerts its biological activities by inhibiting various enzymes such as cyclooxygenase-2 (COX-2), phosphodiesterase-5 (PDE-5), and topoisomerase II. 2,3-diphenyl-1H-pyrazol-5-one has also been reported to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical And Physiological Effects
2,3-diphenyl-1H-pyrazol-5-one has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 2,3-diphenyl-1H-pyrazol-5-one has also been reported to reduce the levels of oxidative stress markers such as malondialdehyde (MDA) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
Advantages And Limitations For Lab Experiments
2,3-diphenyl-1H-pyrazol-5-one has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits a wide range of biological activities. However, 2,3-diphenyl-1H-pyrazol-5-one has some limitations as well. It is not very soluble in water, which can make it difficult to use in aqueous solutions. In addition, 2,3-diphenyl-1H-pyrazol-5-one has a low bioavailability, which can limit its effectiveness in vivo.
Future Directions
There are several future directions for the research on 2,3-diphenyl-1H-pyrazol-5-one. One potential direction is to explore the use of 2,3-diphenyl-1H-pyrazol-5-one as a potential drug candidate for the treatment of various diseases such as cancer, viral infections, and inflammation. Another direction is to investigate the structure-activity relationship of 2,3-diphenyl-1H-pyrazol-5-one to optimize its biological activities. Furthermore, the development of novel synthetic methods for 2,3-diphenyl-1H-pyrazol-5-one can also be explored to improve its yield and purity.
Conclusion:
In conclusion, 2,3-diphenyl-1H-pyrazol-5-one is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug development. 2,3-diphenyl-1H-pyrazol-5-one exhibits a wide range of biological activities and has been reported to inhibit the growth of various cancer cell lines and exhibit antiviral and anti-inflammatory properties. The future research on 2,3-diphenyl-1H-pyrazol-5-one can explore its potential as a drug candidate and investigate its structure-activity relationship to optimize its biological activities.
Synthesis Methods
2,3-diphenyl-1H-pyrazol-5-one can be synthesized by the reaction of phenylhydrazine with acetylacetone. The reaction takes place in the presence of a catalyst such as sodium hydroxide or potassium hydroxide. The product is then purified by recrystallization to obtain pure 2,3-diphenyl-1H-pyrazol-5-one.
Scientific Research Applications
2,3-diphenyl-1H-pyrazol-5-one has been extensively studied for its potential applications in drug development. It has been reported to exhibit a wide range of biological activities such as anti-inflammatory, anticancer, antiviral, and antibacterial properties. 2,3-diphenyl-1H-pyrazol-5-one has been shown to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and liver cancer. It has also been reported to exhibit antiviral activity against hepatitis C virus and dengue virus.
properties
CAS RN |
13370-06-4 |
|---|---|
Product Name |
2,3-diphenyl-1H-pyrazol-5-one |
Molecular Formula |
C15H12N2O |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
2,3-diphenyl-1H-pyrazol-5-one |
InChI |
InChI=1S/C15H12N2O/c18-15-11-14(12-7-3-1-4-8-12)17(16-15)13-9-5-2-6-10-13/h1-11H,(H,16,18) |
InChI Key |
UDVCBWHKPVRDRP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=O)NN2C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)NN2C3=CC=CC=C3 |
synonyms |
1,2-Dihydro-1,5-diphenyl-3H-pyrazol-3-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



